![molecular formula C11H10N2O2 B1148907 Ethyl 2-cyano-3-(3-pyridinyl)acrylate CAS No. 17999-71-2](/img/structure/B1148907.png)
Ethyl 2-cyano-3-(3-pyridinyl)acrylate
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Description
Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a chemical compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyano-3-(3-pyridinyl)acrylate consists of an ethyl ester group attached to a cyano group and a pyridinyl group . The exact structure can be represented by the InChI code: 1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ .Physical And Chemical Properties Analysis
Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a white to yellow solid at room temperature . It has a molecular weight of 202.21 .Scientific Research Applications
Chemical Properties
Ethyl 2-Cyano-3-(3-pyridyl)acrylate has a molecular weight of 202.21 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .
Synthesis and Characterization
The synthesis, crystal structure, and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate (1), C11H11NO2S, and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (2), C10H9NO2S, have been reported . The molecular conformations of these derivatives are very similar, as all non-H atoms are planar except for the methyl of the ethyl groups .
Industrial Applications
Cyanoacrylate derivatives are of industrial interest as they are used to build many adhesives and polymeric materials . They are also considered important intermediate precursors for the synthesis of different heterocyclic derivatives .
Bioreduction Reactions
Cyanoacrylates are used as nitrile-activated species in bioreduction reactions .
Organic Dye-Sensitized Solar Cells (DSSCs)
Cyanoacrylic acid, a component of cyanoacrylates, is one of the most commonly employed acceptors in organic dye-sensitized solar cells (DSSCs) . Thiophene and its derivatives, known to exhibit high charge mobility, serve as bridges (donor-acceptor structure) to provide conjugation and enhance light absorbance .
Photovoltaic Cells
An understanding of the structure of thiophene-based acrylate subunits is necessary to benefit from their properties in photovoltaic cells .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBXBIFKMYOLF-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN=CC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Cyano-3-(3-pyridyl)acrylate |
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